6-Mercapto-1-hexanol

Description

Properties

IUPAC Name |

6-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZAJZLUKVKCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339932 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-78-9 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Mercapto-1-hexanol: A Technical Guide to its Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercapto-1-hexanol (MCH) is a bifunctional organic molecule that has garnered significant attention in the scientific community, particularly in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by a six-carbon aliphatic chain, allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of stable, well-ordered self-assembled monolayers (SAMs).[1] The hydroxyl terminus provides a hydrophilic interface and a site for further chemical modification. This guide provides an in-depth overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols relevant to researchers.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₄OS[2][3][4] |

| Molecular Weight | 134.24 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Density | 0.981 g/mL at 25 °C (lit.) |

| Boiling Point | 225 °C (lit.) |

| Refractive Index | n20/D 1.486 (lit.) |

| Flash Point | 110 °C |

| Solubility | Slightly soluble in water. Soluble in ethanol. |

| CAS Number | 1633-78-9 |

| SMILES String | SCCCCCCO |

| InChI Key | UGZAJZLUKVKCBM-UHFFFAOYSA-N |

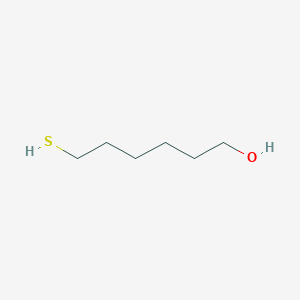

Chemical Structure

The structure of this compound is characterized by a linear six-carbon chain, which provides a defined spacing and flexibility. The thiol group at one end is the key to its utility in surface chemistry, particularly in the formation of SAMs on gold surfaces. The hydroxyl group at the other end imparts hydrophilicity and serves as a functional handle for the covalent attachment of other molecules.

Experimental Protocols

The primary application of this compound in research is the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are used to create well-defined surface chemistries for a variety of applications, including biosensors, drug delivery platforms, and fundamental studies of biomolecular interactions.

Protocol 1: Formation of a Mixed Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the preparation of a mixed SAM composed of a carboxyl-terminated thiol (for biomolecule immobilization) and this compound (as a spacer to control the density of the immobilized biomolecule and minimize non-specific binding).

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound (MCH)

-

A carboxyl-terminated thiol (e.g., 11-Mercaptoundecanoic acid, MUA)

-

Absolute ethanol (spectroscopic grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glassware

Procedure:

-

Substrate Cleaning:

-

Sonicate the gold substrate in absolute ethanol for 15 minutes.

-

Rinse the substrate thoroughly with absolute ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

For optimal results, the substrate can be further cleaned using a UV/Ozone cleaner for 15-20 minutes immediately before use to remove any residual organic contaminants.

-

-

Preparation of Thiol Solutions:

-

Prepare individual 1 mM stock solutions of MCH and MUA in absolute ethanol.

-

Prepare the mixed thiol solution by combining the stock solutions to achieve the desired molar ratio (e.g., 1:1, 1:10, or 1:100 of MUA to MCH). The total thiol concentration should typically be 1 mM.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate into the mixed thiol solution.

-

Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a covered container to prevent contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove non-specifically adsorbed thiols.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Activation of Carboxyl Groups (for subsequent biomolecule immobilization):

-

Immerse the SAM-coated substrate in a freshly prepared aqueous solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) for 15 minutes at room temperature.

-

Rinse the substrate with ultrapure water and immediately proceed with the immobilization of the desired amine-containing biomolecule (e.g., protein, antibody, or DNA).

-

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Mercapto-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 6-Mercapto-1-hexanol (MCH), a critical bifunctional molecule widely employed in scientific research and drug development. MCH serves as a versatile linker, enabling the attachment of biological molecules to surfaces, particularly gold nanoparticles, for applications in biosensors, drug delivery systems, and self-assembled monolayers. This document details the prevalent synthetic routes from commercially available starting materials and outlines the key purification techniques to obtain high-purity MCH for demanding applications.

Synthesis of this compound: A Two-Step Approach

The most common and well-documented laboratory-scale synthesis of this compound is a two-step process. This pathway begins with the monobromination of a readily available precursor, 1,6-hexanediol, to form the intermediate 6-bromo-1-hexanol. This intermediate is then converted to the final product, this compound, through a nucleophilic substitution reaction with a sulfur-containing reagent.

Step 1: Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol

The selective monobromination of 1,6-hexanediol is a crucial first step. A common method involves the reaction of 1,6-hexanediol with hydrobromic acid in toluene, which allows for the azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

A mixture of 1,6-hexanediol and 48% aqueous hydrobromic acid (1.2 equivalents) in toluene is refluxed for 18 to 24 hours. A Dean-Stark apparatus is used to collect the water generated during the reaction. Upon completion, the reaction mixture is cooled and washed sequentially with a saturated aqueous sodium bicarbonate solution and water. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-bromo-1-hexanol.[1]

While effective, this method can result in the formation of the side-product 1,6-dibromohexane. To achieve higher yields and selectivity for the mono-brominated product, alternative brominating agents such as phosphorus tribromide (PBr₃) in the presence of a tertiary amine, or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), can be employed under milder conditions.[2]

Quantitative Data for Synthesis of 6-Bromo-1-hexanol:

| Parameter | Value | Reference |

| Starting Material | 1,6-Hexanediol | [1] |

| Reagent | 48% Hydrobromic Acid in Toluene | [1] |

| Reaction Time | 18 - 24 hours | [1] |

| Reaction Temperature | Reflux (~111 °C) | |

| Yield | 45% - 83% | |

| Purity (crude) | ~97% (with ~2% 1,6-dibromohexane) |

Step 2: Conversion of 6-Bromo-1-hexanol to this compound

The conversion of the bromo-intermediate to the final thiol product can be achieved through several synthetic strategies. Two of the most effective methods are the use of thiourea followed by hydrolysis, and the reaction with a thioacetate salt followed by hydrolysis.

Method A: The Thiourea Route

This method involves the reaction of 6-bromo-1-hexanol with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Experimental Protocol:

6-bromo-1-hexanol is reacted with an equimolar amount of thiourea in a suitable solvent such as ethanol. The mixture is refluxed for several hours to form the S-(6-hydroxyhexyl)isothiouronium bromide salt. After cooling, the salt can be isolated or directly hydrolyzed by adding a strong base, such as sodium hydroxide, and heating the mixture. The resulting this compound is then extracted with an organic solvent, and the organic phase is washed with water, dried, and concentrated.

Method B: The Thioacetate Route

An alternative pathway involves the reaction of 6-bromo-1-hexanol with a thioacetate salt, such as potassium thioacetate, to form an S-acetyl intermediate. This intermediate is then hydrolyzed to furnish the final mercaptan.

Experimental Protocol:

6-bromo-1-hexanol is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone, and potassium thioacetate is added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (as monitored by thin-layer chromatography). The resulting 6-acetoxy-1-hexanethiol is then subjected to hydrolysis, typically by treatment with a base like sodium hydroxide in methanol or water, to cleave the acetyl group and afford this compound.

Synthesis Pathway Diagram:

References

The Role of 6-Mercapto-1-hexanol in Advancing Research: A Technical Guide

An in-depth exploration of 6-Mercapto-1-hexanol (MCH) as a critical component in the development of biosensors, drug delivery systems, and functionalized nanomaterials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows.

This compound (MCH), a bifunctional organic compound with a terminal thiol group and a hydroxyl group, has become an indispensable tool in various research fields. Its ability to form stable, well-ordered self-assembled monolayers (SAMs) on gold surfaces makes it particularly valuable for tailoring the physicochemical properties of interfaces. This guide delves into the core applications of MCH, focusing on its role in enhancing the performance of analytical and therapeutic platforms.

Core Applications in Research

The primary application of this compound in research revolves around the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer. The terminal hydroxyl (-OH) group imparts a hydrophilic character to the surface and provides a point for further chemical modification.

MCH is frequently used as a component in mixed SAMs, often in conjunction with longer-chain thiols that are functionalized with biorecognition elements such as DNA, aptamers, or antibodies. In this context, MCH serves several critical functions:

-

Reduction of Non-Specific Binding: The hydroxyl-terminated monolayer effectively resists the non-specific adsorption of proteins and other biomolecules, thereby reducing background noise and enhancing the signal-to-noise ratio in biosensing applications.[1]

-

Control of Probe Density and Orientation: By acting as a spacer molecule, MCH dilutes the surface density of immobilized bioreceptors.[2] This prevents steric hindrance and promotes the proper orientation of the bioreceptors, making their binding sites more accessible to target analytes and improving their capturing efficiency.[1]

-

Surface Passivation: MCH can be used to "backfill" any defects or unoccupied sites on the gold surface after the immobilization of the primary ligand, creating a more uniform and stable surface.

These properties have led to the widespread use of MCH in the development of highly sensitive and specific biosensors, in the functionalization of gold nanoparticles for targeted drug delivery and therapeutic applications, and in fundamental studies of biomolecular interactions at surfaces.

Data Presentation: Quantitative Impact of MCH

The inclusion of this compound in research applications has a quantifiable impact on the performance of various systems. The following tables summarize key quantitative data from studies utilizing MCH.

| Parameter | Without MCH | With MCH | Application | Reference |

| Linear Range | Not specified | 5 nM to 120 nM | Nucleic Acid Detection | [3][4] |

| Limit of Detection (LOD) | Higher | 1.19 nM | Nucleic Acid Detection | |

| Capacitance of Gold Surface | 10,420 nF cm⁻² | 8510 nF cm⁻² | DNA Sensor Chip | |

| Reproducibility (RSD) | Not specified | 7% | DNA Sensor Chip |

Table 1: Performance Enhancement of a Nanosurface Energy Transfer (NSET)-Based Biosensor with MCH. The use of MCH in a DNA-Au-QD sensor resulted in a wider linear range and a lower limit of detection for nucleic acids.

| Aptamer to MCH Ratio | Surface Thickness (Å) |

| 1:0 | ~25 |

| 1:1 | ~22 |

| 1:10 | ~18 |

| 1:100 | ~15 |

Table 2: Influence of Aptamer to this compound (MCH) Ratio on Surface Thickness. As the proportion of MCH in the self-assembled monolayer increases, the overall thickness of the layer, measured by ellipsometry, decreases. This demonstrates the ability to control the density of the aptamer on the surface by varying the MCH concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols provide step-by-step instructions for key experiments.

Protocol 1: Formation of Mixed Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the creation of a mixed SAM of a functional thiol (e.g., a thiolated DNA probe) and MCH on a gold-coated substrate, a common procedure for biosensor fabrication.

Materials and Reagents:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Thiolated DNA probe (or other functional thiol)

-

This compound (MCH)

-

Absolute Ethanol (200 proof)

-

Ultrapure water (18.2 MΩ·cm)

-

Nitrogen gas, high purity

-

Clean glassware

-

Tweezers

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the gold substrates by sonicating them in absolute ethanol for 10-15 minutes to remove organic contaminants.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

For enhanced cleaning, treat the substrates with a UV/Ozone cleaner for 15-20 minutes to remove any residual organic impurities.

-

-

Preparation of Thiol Solutions:

-

Prepare a 1 µM stock solution of the thiolated DNA probe in a suitable buffer (e.g., phosphate-buffered saline).

-

Prepare a 1 mM stock solution of MCH in absolute ethanol.

-

-

Formation of the Mixed SAM (Two-Step Method):

-

Immerse the cleaned gold substrate in the 1 µM thiolated DNA probe solution for 1-2 hours at room temperature. This allows for the initial attachment of the DNA probes to the gold surface.

-

Gently rinse the substrate with the buffer solution and then with ultrapure water to remove any non-specifically adsorbed DNA probes.

-

Dry the substrate with a gentle stream of nitrogen gas.

-

Immediately immerse the DNA-modified substrate in the 1 mM MCH solution for at least 1 hour at room temperature. This step allows the MCH molecules to "backfill" the empty spaces on the gold surface, creating a mixed monolayer.

-

Rinse the substrate thoroughly with absolute ethanol, followed by ultrapure water.

-

Dry the substrate under a stream of nitrogen gas. The functionalized substrate is now ready for use.

-

Protocol 2: Functionalization of Gold Nanoparticles with MCH

This protocol details the surface modification of gold nanoparticles (AuNPs) with MCH, a preliminary step for their use in drug delivery and therapeutic applications.

Materials and Reagents:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (MCH)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Stir plate and stir bar

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of HAuCl₄·3H₂O (13 mg, 0.03 mmol) in methanol (2 ml).

-

Prepare a solution of MCH (20 mg, 0.03 mmol) in methanol (1.5 ml).

-

Freshly prepare a solution of sodium borohydride (19 mg, 0.5 mmol) in methanol (1.5 ml).

-

-

Synthesis of MCH-Functionalized AuNPs:

-

In a clean flask with a stir bar, add the MCH solution.

-

While stirring, add the HAuCl₄·3H₂O solution to the MCH solution.

-

Continue stirring for 30 minutes.

-

Add the freshly prepared sodium borohydride solution to the reaction mixture. The solution should turn dark brown, indicating the formation of gold nanoparticles.

-

Allow the solution to stir for two hours.

-

-

Purification of MCH-Functionalized AuNPs:

-

Transfer the solution to centrifuge tubes.

-

Centrifuge the solution at 10,000 rpm to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticle pellet in pure methanol.

-

Repeat the centrifugation and washing steps two more times to ensure the removal of any unreacted reagents.

-

After the final wash, resuspend the MCH-functionalized AuNPs in the desired solvent for further use.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in research.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Investigating the effect of 6-mercaptohexanol on the performance of a biosensor based on nanosurface energy transfer between gold nanoparticles and quantum dots - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of 6-Mercapto-1-hexanol in Surface Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Mercapto-1-hexanol (MCH) is a critical bifunctional molecule extensively utilized in surface chemistry to create highly ordered self-assembled monolayers (SAMs), particularly on gold surfaces. Its unique structure, featuring a thiol (-SH) group for surface anchoring and a terminal hydroxyl (-OH) group, allows for the precise engineering of surface properties. MCH primarily serves three functions: as a spacer thiol to control the density of other surface-bound molecules, as a passivating agent to block nonspecific binding, and as a scaffold to improve the orientation and accessibility of immobilized biomolecules. These functions are paramount in the development of high-fidelity biosensors, drug discovery platforms, and fundamental surface science studies. This guide details the core functions of MCH, presents quantitative data on its performance, outlines key experimental protocols, and provides visual diagrams of its mechanisms and workflows.

Core Functions and Mechanisms of Action

The utility of MCH stems from its ability to form and integrate into SAMs on noble metal surfaces. The sulfur atom of the thiol group forms a strong, covalent-like bond with gold, leading to the spontaneous formation of a dense, organized monolayer.[1][2]

Formation of Mixed Self-Assembled Monolayers

In many applications, MCH is used in conjunction with a primary, functional thiol (e.g., a thiolated DNA probe, antibody, or peptide) to form a "mixed SAM." MCH is typically shorter and serves as a diluent.[3] This co-assembly is crucial for several reasons:

-

Density Control: It allows for the precise control over the surface density of the primary functional molecule, preventing steric hindrance and promoting optimal activity.[3]

-

Orientation and Accessibility: By surrounding larger biomolecules like DNA or proteins, MCH can prevent them from collapsing or lying flat on the surface. This "lifting" action orients the functional part of the molecule away from the substrate, enhancing its ability to interact with target analytes in the solution.[4]

-

Defect Passivation: MCH effectively fills in pinholes and defects within the monolayer that might be left vacant by the larger, more complex primary thiol, resulting in a more uniform and stable surface.

Blocking Nonspecific Binding

One of the most critical roles of MCH is to create a surface that resists the nonspecific adsorption of unwanted molecules from the sample matrix (e.g., proteins, lipids). The terminal hydroxyl (-OH) groups of MCH are hydrophilic and form a hydrogen-bonding network with water, creating a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins and other macromolecules from adsorbing onto the surface through hydrophobic or charge-based interactions. This passivation is essential for reducing background noise and improving the signal-to-noise ratio in sensitive assays like Surface Plasmon Resonance (SPR) and electrochemical biosensors.

Quantitative Data Presentation

The effectiveness of MCH in modifying surface properties can be quantified using various surface analysis techniques. The following tables summarize key data from the literature.

Table 1: Impact of MCH on Surface Properties

| Parameter | Surface without MCH | Surface with MCH SAM | Technique Used | Reference |

| Water Contact Angle (θ) | ~60-70° (Bare Gold) | < 20° | Goniometry | |

| Ellipsometric Thickness | N/A | ~8-10 Å | Ellipsometry | |

| Nonspecific Protein Adsorption | High | Significantly Reduced | SPR / QCM | |

| Charge Transfer Resistance (Rct) | Low | High (e.g., >10 kΩ) | EIS |

This table illustrates how MCH treatment renders a gold surface more hydrophilic (lower contact angle), forms a monolayer of predictable thickness, increases resistance to electron transfer (indicating a well-packed layer), and crucially, reduces nonspecific binding.

Table 2: Performance Metrics in Biosensing Applications

| Application / Metric | Without MCH Treatment | With MCH Treatment | Improvement Noted | Reference |

| DNA Biosensor (NSET) | Linear Range: N/A, LOD: >1.19 nM | Linear Range: 5 nM to 120 nM, LOD: 1.19 nM | Enhanced signal-to-background ratio, wider linear range, and lower Limit of Detection (LOD). | |

| Aptamer-based TVP Detection | Low signal intensity | High signal intensity | MCH reorients aptamers into a vertical position, improving capture efficiency. | |

| DNA Hybridization Efficiency | Lower | ~96% | MCH/alkanethiol mixed SAM amplified the QCM signal by nearly 10x compared to a pure DNA SAM. |

This table highlights the tangible benefits of incorporating MCH in biosensor construction, leading to significant improvements in analytical performance.

Experimental Protocols

Precise and reproducible protocols are essential for creating high-quality MCH-containing SAMs.

Protocol for Forming a Mixed SAM on Gold

This protocol describes the co-adsorption of a primary thiol (e.g., thiolated DNA) and MCH.

1. Substrate Preparation:

- Clean gold-coated substrates by sonication in absolute ethanol for 10-15 minutes.

- Rinse thoroughly with ethanol and ultrapure water.

- Dry the substrates under a gentle stream of high-purity nitrogen gas.

- For rigorous cleaning, treat substrates with a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

2. Preparation of Thiol Solutions:

- Prepare a 1 mM stock solution of the primary thiol (e.g., thiolated oligonucleotide) in a suitable buffer (e.g., 1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

- Prepare a separate 1 mM stock solution of MCH in absolute ethanol or an aqueous buffer. MCH has a water solubility of about 2.35 g/L (~17.5 mM), so 1 mM is readily achievable.

3. Two-Step SAM Formation (Backfilling Method):

- Step 1 (Primary Thiol Immobilization): Immerse the clean gold substrate in the primary thiol solution (e.g., 1 µM thiolated DNA) for 1-5 hours at room temperature. This allows the larger molecule to assemble first.

- Step 2 (Rinsing): Gently rinse the substrate with the buffer solution and then with ultrapure water to remove loosely bound molecules.

- Step 3 (MCH Backfilling): Immediately immerse the substrate into the 1 mM MCH solution for at least 1 hour. This step passivates the remaining gold surface and helps to orient the primary thiol.

- Final Rinse and Dry: Remove the substrate, rinse thoroughly with ethanol, and dry under a stream of nitrogen.

4. Characterization:

- The resulting mixed SAM can be characterized using techniques like contact angle goniometry, ellipsometry, X-ray Photoelectron Spectroscopy (XPS), and Electrochemical Impedance Spectroscopy (EIS) to confirm monolayer formation and quality.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Mixed SAM Formation

Caption: Workflow for creating a mixed SAM using a two-step backfilling method.

Diagram 2: Mechanism of MCH in a DNA Biosensor

Caption: MCH orients DNA probes and passivates the surface to repel nonspecific binding.

Diagram 3: Logical Relationship of MCH Functions

References

The Pivotal Role of the Thiol Group in 6-Mercapto-1-hexanol: A Technical Guide for Researchers

An in-depth exploration of the chemical and physical properties of the thiol moiety in 6-Mercapto-1-hexanol (MCH) and its critical functions in surface chemistry, biosensing, and drug development.

Introduction

This compound (MCH) is a bifunctional organic molecule that has become indispensable in the fields of surface science, nanotechnology, and biomedical engineering. Its utility is primarily derived from its unique molecular structure, which consists of a six-carbon alkyl chain functionalized with a hydroxyl (-OH) group at one end and a thiol (-SH) group at the other. The thiol group, in particular, is the linchpin of MCH's functionality, enabling its versatile applications in the formation of self-assembled monolayers (SAMs), surface passivation, and the controlled immobilization of biomolecules. This technical guide provides a comprehensive overview of the core role of the thiol group in MCH, with a focus on its application in research and drug development.

The Thiol Group: The Anchor to Surfaces

The most critical function of the thiol group in this compound is its ability to form a strong, stable bond with noble metal surfaces, most notably gold. This interaction is the foundation for the creation of highly ordered self-assembled monolayers (SAMs).

Thermodynamics and Kinetics of Thiol-Gold Interaction

The formation of a SAM from thiol-containing molecules like MCH on a gold surface is a spontaneous process driven by a significant negative free energy of adsorption. The adsorption process is considered a chemisorption, involving the formation of a covalent-like bond between the sulfur atom of the thiol group and the gold surface. The overall reaction is believed to involve the oxidative addition of the S-H bond to the gold surface, resulting in a gold-thiolate (Au-S) species and the release of hydrogen.

The kinetics of SAM formation are typically characterized by two distinct regimes.[1] The initial phase is a rapid adsorption of MCH molecules onto the gold surface, followed by a slower organization and annealing phase where the alkyl chains align and pack into a dense, ordered monolayer.[1] Studies have shown that SAMs can be successfully formed within minutes of incubation in a thiol solution.[2]

Quantitative Data on MCH SAM Formation

| Parameter | Value/Range | Technique | Reference |

| Free Energy of Adsorption (ΔG°) | -36.43 kJ/mol | Electrochemical and Quartz Crystal Microbalance (QCM) | [3] |

| MCH SAM Thickness | ~8-10 Å | Ellipsometry | [4] |

| Water Contact Angle (on MCH SAM) | 20-30° | Contact Angle Goniometry | |

| Surface Coverage on Gold | ~4.5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) | |

| Charge Transfer Resistance (Rct) of MCH SAM | Varies with packing density and electrolyte | Electrochemical Impedance Spectroscopy (EIS) |

The Role of the Thiol Group in Surface Passivation and Biosensing

In the realm of biosensors and drug discovery, the thiol group of MCH plays a crucial role in surface passivation and enhancing the performance of sensing platforms.

Preventing Non-Specific Adsorption

When creating biosensors, it is imperative to prevent the non-specific binding of analytes and other molecules from the sample matrix to the sensor surface, as this can lead to false-positive signals. MCH SAMs, anchored to the gold surface via their thiol groups, form a densely packed, hydrophilic barrier due to the exposed hydroxyl groups. This layer effectively blocks the underlying gold surface and minimizes non-specific adsorption.

Orienting Biomolecules for Enhanced Recognition

In many biosensor designs, particularly those employing aptamers or antibodies, MCH is used as a "back-filling" or "spacer" agent. After the immobilization of a thiolated capture probe (e.g., a DNA aptamer) onto the gold surface, MCH is introduced to fill the remaining unoccupied sites. This process, driven by the affinity of the thiol groups for gold, serves two primary purposes:

-

Passivation: As described above, it blocks the remaining surface to prevent non-specific binding.

-

Orientation: The MCH molecules, being shorter than the capture probes, help to orient the probes in a more upright position, extending them away from the surface. This vertical orientation enhances the accessibility of the probe's binding sites to the target analyte, thereby improving the sensitivity and efficiency of the biosensor.

The use of MCH as a blocking agent has been shown to improve the linear range and lower the limit of detection in nucleic acid detection.

Experimental Protocols

Preparation of a this compound Self-Assembled Monolayer on Gold

This protocol outlines the basic steps for the formation of an MCH SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound (MCH)

-

Absolute ethanol (200 proof)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glassware

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by sonication in absolute ethanol for 15 minutes, followed by rinsing with ultrapure water and drying under a stream of nitrogen gas.

-

For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

-

-

Preparation of MCH Solution:

-

Prepare a 1 mM solution of MCH in absolute ethanol. For example, add the appropriate amount of MCH to a known volume of ethanol in a clean glass vial.

-

-

SAM Formation:

-

Immerse the cleaned and dried gold substrate into the MCH solution.

-

Incubate for at least 1 hour at room temperature to allow for the formation of a well-ordered monolayer. Longer incubation times (e.g., 12-24 hours) are often used to ensure complete monolayer formation.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the MCH solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound MCH molecules.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Characterization (Optional):

-

The quality of the MCH SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS).

-

Visualizations

Formation of a this compound Self-Assembled Monolayer

Caption: Workflow of MCH SAM formation on a gold surface.

Role of MCH in an Aptamer-Based Biosensor

Caption: MCH improves aptamer orientation and blocks non-specific binding.

Conclusion

The thiol group is the cornerstone of this compound's functionality, enabling its widespread use in surface science and biomedical applications. Its ability to form robust, well-ordered self-assembled monolayers on gold and other noble metal surfaces provides a versatile platform for controlling interfacial properties. In the context of biosensing and drug development, the thiol-mediated anchoring of MCH is critical for passivating surfaces against non-specific adsorption and for optimizing the presentation of biorecognition elements. A thorough understanding of the chemistry and physics of the thiol group's interactions is essential for researchers and scientists seeking to harness the full potential of MCH in their work.

References

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Bifunctional Landscape of 6-Mercapto-1-hexanol: An In-depth Technical Guide to Hydroxyl Group Reactivity

For Immediate Release

A Comprehensive Technical Examination of the Hydroxyl Group Reactivity of 6-Mercapto-1-hexanol for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the chemical reactivity of the hydroxyl group in the bifunctional molecule this compound (MCH). MCH is a critical reagent in various scientific fields, particularly in the development of self-assembled monolayers, bioconjugation, and drug delivery systems.[1][2] Understanding the specific reactions of its hydroxyl moiety is paramount for the strategic design and synthesis of novel functionalized materials and therapeutics. This guide offers a compilation of key reactions, experimental protocols, and quantitative data to aid researchers in harnessing the full potential of this versatile molecule.

Core Reactivity of the Hydroxyl Group

The primary alcohol of this compound exhibits a range of characteristic reactions, allowing for its conversion into various functional groups. The principal transformations include esterification, etherification, and oxidation. The thiol group, being more nucleophilic than the hydroxyl group, presents a challenge in achieving selective reactions at the hydroxyl terminus. Therefore, reaction conditions must be carefully chosen, or a protection strategy for the thiol group may be necessary.

Table 1: Summary of Key Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagents | Product Functional Group | Yield (%) | Notes |

| Esterification | Acyl Chloride/Carboxylic Acid + Acid Catalyst | Ester | >90% (on Au nanoparticles) | High yields have been reported for MCH bound to gold nanoparticles.[3] For the free molecule, standard esterification protocols are applicable. |

| Carbamate Formation | Isocyanate | Carbamate | >90% (on Au nanoparticles) | Demonstrates the nucleophilic character of the hydroxyl group.[3] |

| Etherification | Alkyl Halide + Base (Williamson Synthesis) | Ether | Varies | A standard method for ether formation, though requires careful control to avoid side reactions with the thiol group.[4] |

| Oxidation (Mild) | Pyridinium chlorochromate (PCC) | Aldehyde | Varies | PCC is a selective reagent for the oxidation of primary alcohols to aldehydes. |

| Oxidation (Strong) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Varies | Stronger oxidizing agents will convert the primary alcohol to a carboxylic acid. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for key transformations of the this compound hydroxyl group.

Esterification via Acyl Chloride

This protocol describes the conversion of the hydroxyl group to an ester using an acyl chloride.

Materials:

-

This compound (MCH)

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Tertiary amine base (e.g., triethylamine, TEA)

-

Magnetic stirrer

-

Round-bottom flask

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Etherification via Williamson Ether Synthesis

This protocol outlines the formation of an ether from the hydroxyl group using an alkyl halide.

Materials:

-

This compound (MCH)

-

Strong base (e.g., sodium hydride, NaH)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

-

Alkyl halide (e.g., methyl iodide)

-

Magnetic stirrer

-

Round-bottom flask

-

Inert atmosphere setup

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

-

Add this compound (1 equivalent) to the solvent and stir until dissolved.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes to form the alkoxide.

-

Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude ether by column chromatography.

Oxidation to an Aldehyde using Pyridinium Chlorochromate (PCC)

This method describes the selective oxidation of the primary alcohol to an aldehyde.

Materials:

-

This compound (MCH)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add a solution of this compound (1 equivalent) in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 1-2 hours. The reaction mixture will turn into a dark, tarry substance.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

-

Further purification can be achieved by column chromatography.

Reaction Kinetics and Thermodynamics

Quantitative data on reaction rates and equilibria are essential for process optimization and understanding reaction mechanisms. While specific kinetic and thermodynamic parameters for the hydroxyl group reactions of free this compound are not extensively reported in the literature, data from analogous primary alcohols provide valuable insights.

Table 2: Kinetic and Thermodynamic Data for Representative Primary Alcohol Reactions

| Reaction | Alcohol | Rate Constant (k) / Equilibrium Constant (K) | Temperature (°C) | Conditions | Reference |

| Oxidation with PCC | Ethanol | k = 1.83 x 10⁻² dm³ mol⁻¹ s⁻¹ | 30 | Uncatalyzed | |

| Esterification | 1-Butanol + Levulinic Acid | ΔH° = -9.5 ± 0.2 kJ/mol | 25 | Amberlyst 70 catalyst | |

| Esterification | Methanol + Butyric Acid | K = 4.5 | 50 | Microwave, Amberlyst-15 |

The oxidation of primary alcohols with PCC is first-order with respect to both the alcohol and the oxidant. Esterification reactions are typically equilibrium-limited, and the equilibrium constant is dependent on the specific alcohol and carboxylic acid used, as well as the temperature.

Selective Protection of the Hydroxyl Group

Given the higher nucleophilicity of the thiol group, its protection is often necessary to achieve selective reactions at the hydroxyl group. However, in cases where modification of the hydroxyl group is desired while leaving the thiol available for subsequent reactions (e.g., surface attachment), selective protection of the alcohol is required. Silyl ethers are common protecting groups for alcohols.

Protocol: Selective O-Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Materials:

-

This compound (MCH)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dimethylformamide (DMF)

-

Magnetic stirrer

-

Round-bottom flask

-

Inert atmosphere setup

Procedure:

-

Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere.

-

Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC. The less polar silyl ether product should be readily distinguishable from the starting material.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Signaling Pathways and Biological Relevance

While this compound is extensively used in biomedical research for creating biocompatible surfaces and in biosensor development, its direct involvement in specific biological signaling pathways is not well-documented. Its primary role in a biological context is as a component of drug delivery systems or as a surface modifying agent to control protein adsorption and cellular interactions. For instance, MCH is used to functionalize gold nanoparticles for targeted drug delivery in photochemical therapy.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key reactions described.

Caption: Workflow for the esterification of this compound.

Caption: Workflow for the oxidation of this compound to an aldehyde.

Caption: Selective protection of the hydroxyl group for subsequent thiol modification.

This technical guide provides a foundational understanding of the reactivity of the hydroxyl group in this compound. By leveraging the provided protocols and considering the reactivity principles outlined, researchers can effectively incorporate this versatile molecule into their synthetic strategies for a wide range of applications in materials science and drug development. Further research into the specific kinetics and thermodynamics of these reactions on the free molecule will undoubtedly enhance the precision and efficiency of these synthetic endeavors.

References

- 1. Surface modification of gold nanoparticles with this compound to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Formation of a 6-Mercapto-1-hexanol Self-Assembled Monolayer on Gold

Abstract

This document provides a detailed protocol for the preparation of self-assembled monolayers (SAMs) of 6-Mercapto-1-hexanol (MCH) on gold surfaces. MCH SAMs are widely utilized in biosensing, drug discovery, and fundamental surface science to create well-defined, biocompatible interfaces and to control non-specific binding. This application note outlines the necessary materials, reagents, and a step-by-step procedure for substrate preparation, SAM formation, and subsequent characterization. Quantitative data from typical characterization techniques are summarized, and a visual representation of the experimental workflow is provided.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface functionalization, enabling precise control over the chemical and physical properties of a substrate. The process relies on the strong, spontaneous coordination between sulfur and gold atoms, leading to the formation of highly ordered molecular layers. This compound (MCH) is a commonly used alkanethiol featuring a hydroxyl (-OH) terminal group. This hydrophilic terminus imparts resistance to the non-specific adsorption of proteins and other biomolecules, making MCH an ideal surface modification for biosensors and drug development platforms. MCH is also frequently used as a "spacer" or "blocking agent" in mixed SAMs to dilute the surface density of other functional molecules.[1] This protocol details the procedure for forming a pure MCH SAM on a gold substrate.

Materials and Reagents

-

Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)

-

This compound (MCH), 97% or higher purity

-

Absolute Ethanol (200 proof, ACS grade)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30%

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glassware (e.g., petri dishes, beakers, scintillation vials)

-

Tweezers for substrate handling

-

Sonicator

Experimental Protocols

A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM. The following protocol describes the cleaning of the gold substrate followed by the self-assembly process.

1. Gold Substrate Cleaning (Piranha Solution Method)

Safety Note: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials and must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat.

-

Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. Always add the peroxide to the acid. The solution is highly exothermic.

-

Substrate Immersion: Using tweezers, carefully immerse the gold substrate into the piranha solution for 5-10 minutes.

-

Rinsing: Remove the substrate from the piranha solution and rinse it extensively with ultrapure water.

-

Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen gas.

-

Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.

2. Preparation of MCH Solution

-

Prepare a 1 mM solution of MCH in absolute ethanol. For example, to prepare 10 mL of solution, add the appropriate amount of MCH to 10 mL of absolute ethanol in a clean glass vial.

-

Sonicate the solution for 5-10 minutes to ensure the MCH is fully dissolved.

3. SAM Formation

-

Immersion: Immediately after cleaning and drying, immerse the gold substrate into the freshly prepared 1 mM MCH solution.[2]

-

Incubation: Place the container in a sealed, clean environment to prevent solvent evaporation and contamination. For optimal results, the headspace of the container can be backfilled with nitrogen gas.[3][4]

-

Assembly Time: Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]

4. Rinsing and Drying

-

Removal from Solution: After the incubation period, carefully remove the substrate from the MCH solution using clean tweezers.

-

Rinsing: Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) MCH molecules.

-

Drying: Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

-

Storage: Store the SAM-modified substrate in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, until further use.

Data Presentation

The quality of the MCH SAM can be assessed by various surface-sensitive techniques. The following table summarizes typical quantitative data obtained from the characterization of MCH SAMs on gold.

| Characterization Technique | Parameter | Typical Value/Observation |

| Contact Angle Goniometry | Static Water Contact Angle | The contact angle will be significantly lower than that of a hydrophobic alkanethiol SAM, reflecting the hydrophilic nature of the hydroxyl-terminated surface. Actual values can vary. |

| Ellipsometry | Thickness | The thickness is expected to be in the nanometer range, consistent with a monolayer of MCH molecules. The exact value depends on the tilt angle of the molecules. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Carbon (C), Oxygen (O), Sulfur (S), and Gold (Au) peaks. The S 2p peak will show a component at ~162 eV, characteristic of a thiolate bond to gold. |

| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (Cdl) | The formation of the MCH SAM leads to a decrease in the double-layer capacitance compared to a bare gold electrode. For example, a decrease from 10,420 to 8510 nF cm⁻² has been reported. |

| Charge Transfer Resistance (Rct) | The Rct typically increases upon SAM formation, indicating that the monolayer acts as a barrier to electron transfer. This value is highly dependent on the redox probe used. |

Visualizations

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing [mdpi.com]

Application Notes and Protocols for 6-Mercapto-1-hexanol (MCH) as a Blocking Agent in Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Mercapto-1-hexanol (MCH) as a blocking agent in the fabrication of biosensors, particularly those with gold surfaces. MCH is a crucial reagent for minimizing non-specific binding and optimizing the orientation of biorecognition molecules, thereby enhancing sensor performance.

Mechanism of Action

This compound plays a multifaceted role in biosensor surface chemistry. Upon introduction to a gold surface, typically after the immobilization of a thiolated bioreceptor (e.g., DNA, aptamers), MCH molecules self-assemble into a monolayer in the remaining bare gold areas. This process, often referred to as "backfilling," has several key benefits:

-

Passivation of the Sensor Surface: MCH forms a well-organized self-assembled monolayer (SAM) that effectively blocks unoccupied sites on the gold surface. This prevents the non-specific adsorption of molecules from the sample matrix, which is a major source of background noise in biosensing.[1]

-

Orientation of Bioreceptors: By surrounding the immobilized bioreceptors, MCH molecules help to prevent the collapse and adherence of these molecules to the sensor surface.[1] This forces the bioreceptors into a more upright and accessible orientation, which is favorable for binding with the target analyte.[1]

-

Improved Hybridization Efficiency: In the context of DNA biosensors, MCH treatment can displace non-covalently adsorbed DNA bases from the gold surface. This leads to a more organized and stretched conformation of the DNA probes, resulting in improved hybridization efficiency with the target sequence.[2]

The following diagram illustrates the logical workflow of using MCH in biosensor fabrication:

Quantitative Data on MCH Performance

The effectiveness of MCH as a blocking agent can be quantified using various surface analysis techniques. The following tables summarize key performance data from the literature.

| Parameter | Without MCH | With MCH | Technique | Reference |

| Non-Specific Binding | High | Significantly Reduced | Surface Plasmon Resonance | [3] |

| Aptamer-Analyte Binding Efficiency | Lower | Improved | Surface Enhanced Raman Spectroscopy | |

| DNA Hybridization Ability | Reduced | Improved | Nanosurface Energy Transfer |

| Parameter | Value | Conditions | Technique | Reference |

| Capacitance Change (Non-target DNA) | 3.8 ± 0.8 -nF cm⁻² | 23 °C | Capacitive DNA Sensor | |

| Reproducibility (RSD) | 7% | Over 15 cycles | Capacitive DNA Sensor | |

| Linear Range (Nucleic Acid Detection) | 5 nM to 120 nM | N/A | Nanosurface Energy Transfer | |

| Limit of Detection (Nucleic Acid) | 1.19 nM | N/A | Nanosurface Energy Transfer |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of MCH in biosensor development.

Protocol 1: MCH Solution Preparation

-

Objective: To prepare a stock solution of MCH for use in biosensor fabrication.

-

Materials:

-

This compound (MCH)

-

Absolute Ethanol (99.8% or higher)

-

Ultrapure water

-

Sterile, RNase/DNase-free microtubes

-

-

Procedure:

-

Prepare the desired concentration of MCH solution. A commonly used concentration is 3.7 mM MCH dissolved in 99.8% ethanol. For DNA biosensors, a 1 mM MCH solution is also frequently used.

-

Vortex the solution thoroughly to ensure complete dissolution of the MCH.

-

Store the MCH solution at 4°C in a tightly sealed container to prevent oxidation. It is recommended to prepare fresh solutions for optimal performance.

-

Protocol 2: Surface Modification of Gold Electrodes with MCH

This protocol describes a two-step method for creating a mixed monolayer of a thiolated bioreceptor and MCH.

-

Objective: To functionalize a gold electrode with a bioreceptor and subsequently block the remaining surface with MCH.

-

Materials:

-

Clean gold electrode

-

Thiolated bioreceptor solution (e.g., 1µM ssDNA in a suitable buffer)

-

MCH solution (e.g., 1 mM in ethanol)

-

Phosphate buffer (or other suitable buffer)

-

Ethanol

-

Ultrapure water

-

-

Procedure:

-

Bioreceptor Immobilization:

-

Immerse the clean gold electrode in the thiolated bioreceptor solution.

-

Incubate for a sufficient time to allow for self-assembly (e.g., 1-2 hours at room temperature).

-

-

Rinsing:

-

Gently rinse the electrode with the immobilization buffer to remove unbound bioreceptors.

-

Rinse with ultrapure water and then with ethanol.

-

-

MCH Backfilling:

-

Immerse the bioreceptor-modified electrode in the MCH solution.

-

Incubate for approximately 1 hour at room temperature.

-

-

Final Rinsing:

-

Rinse the electrode thoroughly with ethanol to remove excess MCH.

-

Rinse with ultrapure water.

-

-

Drying and Storage:

-

Dry the electrode under a gentle stream of nitrogen.

-

Store the modified electrode in a desiccator at 4°C until use.

-

-

The following diagram illustrates the signaling pathway of an electrochemical biosensor before and after modification with MCH:

Characterization Techniques

The successful formation of an MCH monolayer and its effect on the biosensor surface can be verified using various analytical techniques.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties of modified electrodes. The formation of an MCH monolayer increases the charge transfer resistance (Rct) at the electrode surface, which can be measured by EIS.

-

Principle: A small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current is measured. The impedance is then calculated.

-

Expected Result: After MCH modification, the Nyquist plot will show a larger semicircle, indicating an increase in Rct due to the insulating nature of the MCH monolayer.

Cyclic Voltammetry (CV)

CV can also be used to characterize the blocking properties of the MCH layer.

-

Principle: The potential of the working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured.

-

Expected Result: In the presence of a redox probe (e.g., [Fe(CN)6]3-/4-), the peak currents will decrease after the formation of the MCH monolayer, indicating that the layer is blocking the access of the redox probe to the electrode surface.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique for monitoring molecular interactions at surfaces in real-time.

-

Principle: A change in the refractive index at the sensor surface, caused by the binding of molecules, results in a shift in the SPR angle.

-

Expected Result: The immobilization of the bioreceptor and the subsequent backfilling with MCH will cause an increase in the SPR signal. The effectiveness of the MCH layer in preventing non-specific binding can be assessed by flowing a solution containing non-target proteins over the surface and observing a minimal change in the SPR signal.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High background signal | Incomplete MCH monolayer formation. | Optimize MCH concentration and incubation time. Ensure the gold surface is clean before modification. |

| Low sensor response | Steric hindrance from a too-dense MCH layer. | Optimize the ratio of bioreceptor to MCH. Consider a co-immobilization strategy. |

| Poor reproducibility | Instability of the MCH monolayer. | Condition the electrode in the measurement solution for an extended period (e.g., >12 hours) to allow for monolayer reorganization and stabilization. Avoid high temperatures during measurements, as this can induce further reorganization. |

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of the described procedures may be necessary depending on the specific biosensor system and application.

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with 6-Mercapto-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles (AuNPs) with 6-Mercapto-1-hexanol (MCH). This surface modification is a critical step for a variety of biomedical applications, including drug delivery, biosensing, and bioimaging. The hydroxyl terminus of MCH provides a versatile anchor point for the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules, while the thiol group ensures a strong and stable bond to the gold surface.

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them an ideal platform for various biomedical applications. Their surface can be readily modified to enhance biocompatibility, stability, and to introduce specific functionalities. This compound is a widely used bifunctional linker that forms a self-assembled monolayer (SAM) on the surface of AuNPs. The thiol (-SH) group exhibits a strong affinity for gold, leading to the formation of a stable Au-S bond. The terminal hydroxyl (-OH) group is then available for subsequent conjugation reactions, allowing for the attachment of a wide range of molecules. This functionalization strategy is crucial for the development of targeted drug delivery systems, diagnostic probes, and therapeutic agents.[1]

Data Presentation

The following table summarizes the typical changes in the physicochemical properties of gold nanoparticles upon functionalization with this compound.

| Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (MCH-AuNPs) | Characterization Technique |

| Core Diameter (TEM) | 5-100 nm (synthesis dependent) | No significant change | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter (DLS) | Slightly larger than core diameter | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to -50 mV | Increase to -10 mV to -20 mV | Dynamic Light Scattering (DLS) / Electrophoretic Light Scattering |

| Surface Plasmon Resonance (λmax) | ~520 nm (for ~20 nm spheres) | Red-shift of 2-5 nm | UV-Vis Spectroscopy |

Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles, their functionalization with this compound, and the subsequent purification of the functionalized nanoparticles.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate solution (1% w/v)

-

Ultrapure water

-

All glassware must be rigorously cleaned with aqua regia.

Procedure:

-

In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

-

Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.

-

The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.

-

Continue boiling the solution for an additional 15 minutes with stirring.

-

Remove the heat source and allow the solution to cool to room temperature with continuous stirring.

-

Store the citrate-stabilized AuNPs at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange reaction to form MCH-functionalized AuNPs.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound (MCH)

-

Methanol (CH₃OH)

-

Sodium Borohydride (NaBH₄)

Procedure:

-

In a clean glass vial, add 1.5 mL of a methanolic solution of this compound (20 mg, 0.03 mmol).[1]

-

To this solution, add 2 mL of a methanolic solution of HAuCl₄·3H₂O (13 mg, 0.03 mmol) while stirring.[1]

-

Continue stirring the mixture for 30 minutes at room temperature.[1]

-

Freshly prepare a solution of sodium borohydride (19 mg, 0.5 mmol) in 1.5 mL of methanol.[1]

-

Add the sodium borohydride solution to the reaction mixture. The solution will turn dark brown, indicating the formation of MCH-functionalized gold nanoparticles.

-

Allow the reaction to proceed for 2 hours with continuous stirring.

Protocol 3: Purification of this compound Functionalized Gold Nanoparticles

This protocol describes the purification of MCH-AuNPs to remove excess reactants.

Materials:

-

MCH-functionalized AuNP solution (from Protocol 2)

-

Methanol, anhydrous

Procedure:

-

Transfer the MCH-AuNP solution to centrifuge tubes.

-

Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the nanoparticles.

-

Carefully decant the supernatant.

-

Resuspend the nanoparticle pellet in 10 mL of pure methanol to wash away any unreacted MCH and other byproducts.

-

Repeat the centrifugation and resuspension steps two more times to ensure high purity.

-

After the final wash, resuspend the purified MCH-AuNPs in the desired solvent and volume for storage at 4°C.

Visualizations

The following diagrams illustrate the key processes involved in the functionalization of gold nanoparticles with this compound and its subsequent application.

Caption: Experimental workflow for MCH-AuNP synthesis and application.

Caption: Mechanism of AuNP functionalization and subsequent conjugation.

References

Application Notes and Protocols for the Creation of Mixed Self-Assembled Monolayers (SAMs) with 6-Mercapto-1-hexanol and Alkanethiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties at the molecular level. By co-adsorbing two or more different thiol molecules onto a gold surface, it is possible to create mixed SAMs with finely tuned chemical and physical characteristics. This document provides detailed application notes and protocols for the creation of mixed SAMs using 6-Mercapto-1-hexanol (MCH) and various alkanethiols.

MCH, with its terminal hydroxyl group, is a key component for introducing hydrophilicity and for reducing non-specific protein adsorption.[1] When mixed with other alkanethiols, which can vary in chain length and terminal functional group, the resulting SAM can be tailored for specific applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions. The ability to control the surface density of functional groups is crucial for optimizing the performance of biosensors and for creating surfaces that either promote or resist cell adhesion.[2]

Key Applications

-

Biosensors: Mixed SAMs are widely used to create robust and sensitive biosensor surfaces. The MCH component acts as a spacer molecule, preventing the non-specific binding of analytes and ensuring that immobilized biomolecules, such as antibodies or DNA probes, maintain their native conformation and activity.[3][4]

-

Drug Discovery: These well-defined surfaces are instrumental in developing assays for studying drug-target interactions. By immobilizing a target protein on a mixed SAM, researchers can screen for the binding of small molecule drug candidates with high signal-to-noise ratios.[3]

-

Cell Adhesion and Tissue Engineering: The ability to control the surface chemistry of a substrate is critical for directing cell behavior. Mixed SAMs can be designed to present specific ligands or to vary in hydrophobicity, thereby influencing cell attachment, spreading, and proliferation.

-

Fundamental Surface Science: Mixed SAMs serve as ideal model systems for investigating interfacial phenomena such as protein adsorption, biomolecule orientation, and the influence of surface chemistry on biological processes.

Data Presentation: Surface Properties of Mixed SAMs

The composition of the mixed SAM dramatically influences its surface properties. The following tables summarize typical quantitative data obtained from the characterization of mixed SAMs composed of this compound (MCH) and other alkanethiols.

| Molar Ratio of MCH in Solution | Alkanethiol Component | Advancing Water Contact Angle (θ) | Ellipsometric Thickness (Å) | Reference |

| 0% (Pure Alkanethiol) | 1-Dodecanethiol (C12) | ~110° | ~15 Å | |

| 25% | 1-Dodecanethiol (C12) | ~85° | Not Reported | |

| 50% | 1-Dodecanethiol (C12) | ~60° | Not Reported | |

| 75% | 1-Dodecanethiol (C12) | ~40° | Not Reported | |

| 100% (Pure MCH) | - | <20° | ~8 Å | |

| Not Specified | 11-mercaptoundecanoic acid | Not Reported | ~13 Å |

Table 1: Influence of MCH concentration on the wettability and thickness of mixed SAMs.

| Surface Composition (MCH mole fraction) | Protein Adsorbed (ng/cm²) - Fibrinogen | Cell Adhesion (cells/mm²) - Fibroblasts | Reference |

| 0 (Pure CH3-terminated SAM) | >300 | High | |

| 0.25 | ~200 | Moderate | |

| 0.5 | ~100 | Low | |

| 0.75 | <50 | Very Low | |

| 1.0 (Pure OH-terminated SAM) | <10 | Minimal |

Table 2: Effect of MCH concentration in the SAM on protein adsorption and cell adhesion.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of mixed SAMs composed of this compound and an alkanethiol on a gold surface.

Materials and Reagents

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound (MCH)

-

Alkanethiol (e.g., 1-Dodecanethiol, 1-Hexadecanethiol)

-

Absolute Ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glassware (e.g., scintillation vials, beakers)

-

Tweezers

Protocol 1: Preparation of Mixed SAMs

This protocol describes the formation of mixed SAMs by co-adsorption from a solution containing a mixture of this compound and an alkanethiol.

1. Substrate Preparation (Cleaning):

- Immerse the gold-coated substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

- Thoroughly rinse the substrates with copious amounts of ultrapure water.

- Rinse the substrates with absolute ethanol.

- Dry the substrates under a gentle stream of high-purity nitrogen gas. The gold surface should be pristine for optimal SAM formation.

2. Preparation of Thiol Solutions:

- Prepare individual stock solutions of this compound and the chosen alkanethiol(s) in absolute ethanol, typically at a concentration of 10 mM.

- Prepare the desired mixed thiol solution by combining the stock solutions to achieve the target molar ratios. The total thiol concentration in the final solution should be 1 mM. For example, for a 1:1 molar ratio, mix equal volumes of the 10 mM stock solutions and dilute with ethanol to a final total concentration of 1 mM.

3. Formation of the Mixed SAM:

- Place the clean, dry gold substrates in a clean glass container.

- Immerse the substrates in the mixed thiol solution. Ensure the entire gold surface is covered.

- Seal the container to prevent solvent evaporation and contamination. It is advisable to purge the container with nitrogen before sealing to minimize oxidation of the thiols.

- Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.

4. Rinsing and Drying:

- Carefully remove the substrates from the thiol solution using clean tweezers.

- Rinse the substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed thiols.

- Dry the substrates under a gentle stream of high-purity nitrogen gas.

- Store the SAM-coated substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol 2: Characterization of Mixed SAMs

1. Contact Angle Goniometry:

- This technique measures the wettability of the SAM surface, which provides information about the terminal functional groups.

- Place a droplet of ultrapure water (typically 1-5 µL) on the SAM surface.

- Measure the static contact angle using a goniometer. Hydrophobic surfaces (rich in alkanethiol) will exhibit a high contact angle, while hydrophilic surfaces (rich in MCH) will have a low contact angle.

2. Ellipsometry:

- This technique is used to measure the thickness of the SAM.

- Measure the change in polarization of light reflected from the surface.

- Model the data to determine the thickness of the organic layer. The thickness will vary depending on the chain length of the alkanethiol and the composition of the mixed SAM.